Isodunnianin
CAS No.: 144923-90-0
Cat. No.: VC21081808
Molecular Formula: C24H30O8
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144923-90-0 |
---|---|
Molecular Formula | C24H30O8 |
Molecular Weight | 446.5 g/mol |
IUPAC Name | (4-acetyloxy-5,13-dihydroxy-2,6,13-trimethyl-9-oxo-8-oxatricyclo[4.4.3.01,5]tridecan-12-yl) benzoate |
Standard InChI | InChI=1S/C24H30O8/c1-14-10-17(31-15(2)25)24(29)21(3)13-30-19(26)12-23(14,24)11-18(22(21,4)28)32-20(27)16-8-6-5-7-9-16/h5-9,14,17-18,28-29H,10-13H2,1-4H3 |
Standard InChI Key | GXBPVUSOWHQLOF-UHFFFAOYSA-N |
SMILES | CC1CC(C2(C13CC(C(C2(COC(=O)C3)C)(C)O)OC(=O)C4=CC=CC=C4)O)OC(=O)C |
Canonical SMILES | CC1CC(C2(C13CC(C(C2(COC(=O)C3)C)(C)O)OC(=O)C4=CC=CC=C4)O)OC(=O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Isodunnianin appears to be structurally related to Isodunnianol, though they are distinct compounds. While detailed structural information specific to Isodunnianin is limited in the available research, it is classified as a sesquiterpene from the Illicium genus. Sesquiterpenes typically contain a 15-carbon skeleton derived from three isoprene units. The specific substitution patterns and functional groups that characterize Isodunnianin contribute to its unique biological properties.
Related Compounds
Isodunnianol, a structurally related compound, has the molecular formula C27H26O3 and a molecular weight of 398.5 g/mol . It has several synonyms including "139726-30-0," "Isodunnial," and "5,5'-Diallyl-3-(4-allylphenoxy)-[1,1'-biphenyl]-2,2'-diol" . While these compounds share naming similarities suggesting a common origin or structural relationship, they represent distinct chemical entities.
Natural Sources and Distribution
Botanical Origin
Isodunnianin has been specifically isolated from the wood of Illicium tashiroi, a plant species collected from Ishigaki Island in Japan . The genus Illicium, commonly known as star anise, comprises approximately 42 species of evergreen shrubs and small trees distributed primarily throughout eastern Asia and North America. These plants are known for producing diverse bioactive compounds, particularly sesquiterpenes with unique structural features.
Geographic Distribution
The natural source of Isodunnianin, Illicium tashiroi, is endemic to specific regions of East Asia, particularly the southern islands of Japan including Ishigaki Island . This limited geographical distribution may have implications for the availability and sustainability of natural Isodunnianin sources, potentially influencing research accessibility and commercial development potential.
Table 1: Natural Sources of Isodunnianin
Compound | Plant Source | Plant Part | Geographic Location | Reference |
---|---|---|---|---|
Isodunnianin | Illicium tashiroi | Wood | Ishigaki Island, Japan |
Biological Activity and Pharmacological Properties
Neurotrophic Activity
The most significant biological property of Isodunnianin is its neurotrophic activity . Neurotrophic compounds promote neuronal survival, growth, and differentiation, functions typically associated with endogenous proteins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). The discovery of Isodunnianin as a neurotrophic agent has important implications for potential applications in neurological conditions characterized by neuronal damage or degeneration.
Research Context and Significance
Comparative Analysis with Other Neurotrophic Compounds
The discovery of Isodunnianin represents part of a broader research effort to identify natural products with neurotrophic properties. Other notable neurotrophic compounds include mastigophorenes A and B from the liverwort Mastigophora diclados, which promote significant neurite outgrowth and form neuronal networks at concentrations of 0.1 and 1 μM . Additionally, biphenyl neolignans such as magnolol and honokiol, along with their derivatives, have demonstrated neurotrophic activities, with honokiol showing more potent effects than magnolol .
Table 2: Comparative Analysis of Neurotrophic Natural Products
Current Research Trends and Future Directions
Structure-Activity Relationship Studies
Advancing the understanding of Isodunnianin will likely depend on detailed structure-activity relationship (SAR) studies. Research on related compounds has demonstrated that specific structural modifications can significantly impact neurotrophic potency. For example, studies with honokiol derivatives revealed that 2-O-methylhonokiol and 3′-dihydroallylhonokiol demonstrated enhanced effects on the morphology of cortical neurons compared to some other analogs . Similar approaches could be applied to Isodunnianin to optimize its neurotrophic properties.
Synthetic Approaches and Development
The development of efficient synthetic routes to Isodunnianin would support more extensive research into its properties and potential applications. Challenges in obtaining sufficient quantities from natural sources often limit the progression of promising natural products to clinical applications. Synthetic approaches could also facilitate the creation of structural derivatives with potentially enhanced properties or improved pharmacokinetic profiles.
Analytical Methods for Identification and Quantification
Spectroscopic Techniques
The identification and structural characterization of sesquiterpenes like Isodunnianin typically involve various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR measurements, is crucial for elucidating the structural features of these compounds . Mass spectrometry provides additional information about molecular weight and fragmentation patterns, supporting structural assignments. These analytical approaches are essential for confirming the identity and purity of Isodunnianin in research and potential development contexts.
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